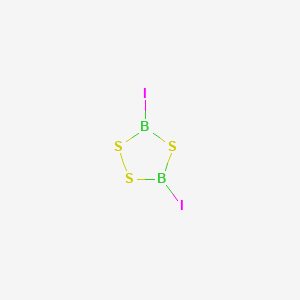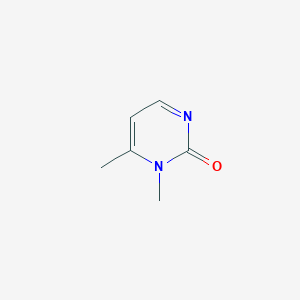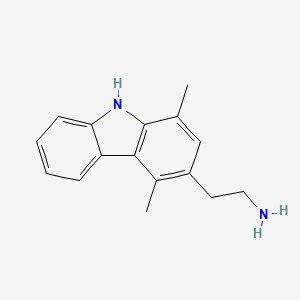
Iron;thorium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;thorium is an intermetallic compound that combines the properties of both iron and thorium. Iron is a transition metal known for its strength, ductility, and high melting and boiling points. Thorium, on the other hand, is a slightly radioactive actinide metal with a high melting point and significant potential for use in nuclear reactors. The combination of these two elements results in a compound with unique properties that can be leveraged in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iron;thorium compounds typically involves metallothermic reduction reactions. One common method is the reduction of thorium oxide (ThO₂) with iron powder at high temperatures. The reaction conditions often require an inert atmosphere to prevent oxidation and contamination. The reaction can be represented as follows:
ThO2+2Fe→ThFe2+O2
Industrial Production Methods
Industrial production of this compound compounds may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the two metals and help achieve the desired stoichiometry. The process typically involves melting the constituent metals in a controlled environment to form the intermetallic compound.
Análisis De Reacciones Químicas
Types of Reactions
Iron;thorium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of these compounds is influenced by the oxidation states of iron and thorium.
Common Reagents and Conditions
- this compound compounds can be oxidized using oxygen or other oxidizing agents. The reaction with oxygen can be represented as:
Oxidation: ThFe2+O2→ThO2+2FeO
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur when this compound compounds react with halogens or other elements, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of thorium dioxide (ThO₂) and iron oxide (FeO).
Aplicaciones Científicas De Investigación
Iron;thorium compounds have a wide range of scientific research applications:
Chemistry: These compounds are studied for their unique electronic and magnetic properties, which can be leveraged in the development of new materials and catalysts.
Biology: Research is ongoing to explore the potential use of this compound compounds in biomedical applications, such as targeted drug delivery and imaging.
Medicine: The radioactive properties of thorium make this compound compounds candidates for use in radiopharmaceuticals and cancer treatment.
Industry: this compound compounds are investigated for their potential use in nuclear reactors, where thorium can serve as a fuel source. Additionally, these compounds may be used in the aerospace industry for their high-temperature stability and strength.
Mecanismo De Acción
The mechanism of action of iron;thorium compounds depends on their specific application. In nuclear reactors, thorium undergoes neutron capture to form uranium-233, which can sustain a nuclear chain reaction. The molecular targets and pathways involved in this process include the absorption of neutrons by thorium nuclei and the subsequent fission of uranium-233.
In biomedical applications, the mechanism of action may involve the interaction of this compound compounds with biological molecules, leading to targeted delivery of therapeutic agents or imaging contrast.
Comparación Con Compuestos Similares
Iron;thorium compounds can be compared with other intermetallic compounds and actinide-based materials:
Iron;uranium: Similar to this compound, iron;uranium compounds combine the properties of iron and uranium. uranium is more radioactive and has different nuclear properties compared to thorium.
Thorium;magnesium: Thorium;magnesium compounds, such as Magthor, are known for their high-temperature stability and low density, making them suitable for aerospace applications.
Iron;plutonium: Iron;plutonium compounds are less commonly studied due to the high radioactivity and toxicity of plutonium.
The uniqueness of this compound compounds lies in their combination of the relatively low radioactivity of thorium with the desirable mechanical properties of iron, making them suitable for a wide range of applications.
Similar Compounds
- Iron;uranium
- Thorium;magnesium
- Iron;plutonium
Propiedades
Número CAS |
12182-96-6 |
|---|---|
Fórmula molecular |
Fe3Th |
Peso molecular |
399.57 g/mol |
Nombre IUPAC |
iron;thorium |
InChI |
InChI=1S/3Fe.Th |
Clave InChI |
ZYGXUZXEIOKOJP-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Th] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


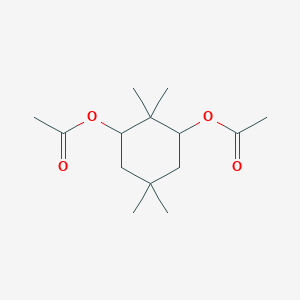
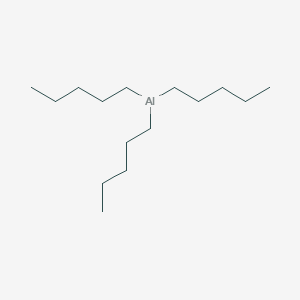
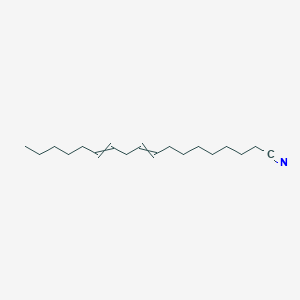

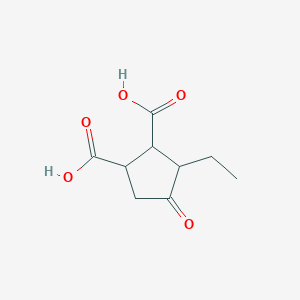
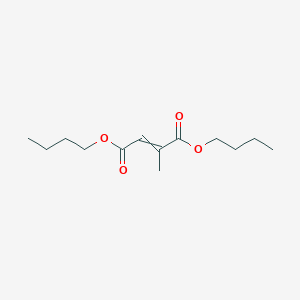
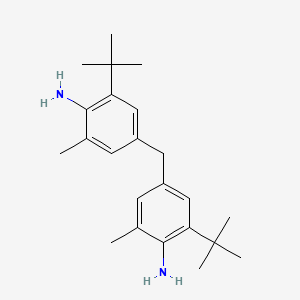
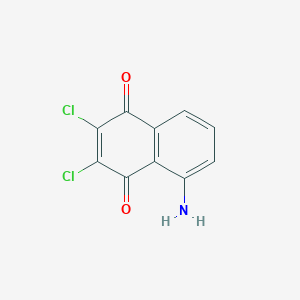
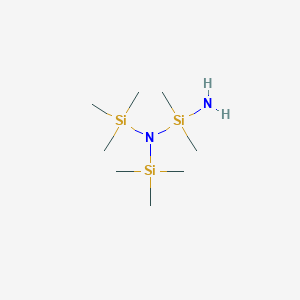
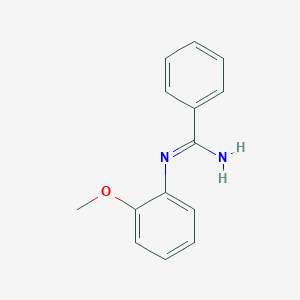
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
